TAN-452
描述
TAN 452 是一种选择性外周作用δ-阿片受体拮抗剂。 它是一种纳曲酮的衍生物,具有较低的脑穿透性,这使得它能够减轻吗啡引起的副作用,而不影响疼痛控制 。 这种化合物在减少阿片类药物引起的肠道综合征(如便秘和呕吐)方面显示出希望,使其成为疼痛管理疗法中的宝贵工具 .
科学研究应用
TAN 452 具有广泛的科学研究应用,包括:
化学: 用作研究δ-阿片受体及其与其他化合物相互作用的工具。
生物学: 有助于了解δ-阿片受体在各种生理过程中的作用。
医学: 在不影响疼痛缓解的情况下管理阿片类药物引起的副作用的潜在治疗应用。
工业: 用于开发新的疼痛管理疗法以及研究阿片受体拮抗剂 .
作用机制
TAN 452 通过选择性结合δ-阿片受体发挥作用,阻断其活性。这阻止了受体与其天然配体相互作用,从而减少了与阿片类药物使用相关的副作用。 分子靶标包括δ-阿片受体,所涉及的途径主要是与疼痛调节和胃肠道运动相关的途径 .
生化分析
Biochemical Properties
TAN-452 interacts with μ-opioid receptor (MOR) and κ-opioid receptor (KOR) in addition to DOR . The binding affinities of this compound for hMOR, hDOR, and hKOR are 36.56 nM, 0.47 nM, and 5.31 nM respectively . Its antagonistic activities are 9.43 nM, 0.21 nM, and 7.18 nM respectively .
Cellular Effects
This compound has been shown to attenuate morphine-induced side effects without affecting pain control . This suggests that this compound may influence cell function by modulating opioid receptor signaling pathways.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to opioid receptors and acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby attenuating the effects of opioids.
Temporal Effects in Laboratory Settings
The pharmacokinetic study demonstrated low brain penetrability of this compound
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress morphine-induced emesis and small intestinal transit inhibition in a dose-dependent manner . It produces no effect up to 300 mg/kg .
Subcellular Localization
Given its low brain penetrability, it is likely that it is primarily localized in the periphery .
准备方法
合成路线和反应条件
TAN 452 的合成涉及多个步骤,从纳曲酮开始 反应条件通常涉及受控温度和使用特定催化剂以确保高产率和纯度 .
工业生产方法
TAN 452 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,确保该化合物满足研究和潜在治疗用途所需的纯度标准 .
化学反应分析
反应类型
TAN 452 会经历几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 这涉及添加氢或去除氧,通常使用还原剂。
常用试剂和条件
用于涉及 TAN 452 的反应的常用试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及各种催化剂以促进取代反应。 条件通常涉及受控温度和压力以确保所需的反应途径 .
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生 TAN 452 的氧化衍生物,而还原反应可能产生具有不同官能团的还原形式 .
相似化合物的比较
类似化合物
纳曲酮: TAN 452 的母体化合物,也是δ-阿片受体拮抗剂,但具有更高的脑穿透性。
纳洛酮: 一种非选择性阿片受体拮抗剂,用于逆转阿片类药物过量。
TAN 452 的独特性
TAN 452 在其对δ-阿片受体的选择性作用及其低的脑穿透性方面是独一无二的。 这使得它在管理阿片类药物引起的副作用而不影响中枢神经系统方面特别有用,与其他阿片受体拮抗剂相比,这是一个显著的优势 .
属性
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for TAN-452?
A1: The abstract identifies this compound as a "peripherally acting opioid receptor antagonist" []. This suggests that this compound exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.
Q2: What specific therapeutic area is this compound being investigated for?
A2: The research focuses on this compound's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。